N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE
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Overview
Description
“N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE” is a synthetic organic compound that features a furan ring, a hydroxypropyl group, and an o-tolyloxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE” typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the furan ring, which can be done using reagents like epoxides or halohydrins.
Formation of the o-tolyloxyacetamide moiety: This involves the reaction of o-tolyl alcohol with chloroacetyl chloride to form o-tolyloxyacetyl chloride, which is then reacted with an amine to form the final acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules.
Biology
Medicine
May serve as a lead compound for the development of new pharmaceuticals.
Industry
Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which “N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE” exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(p-tolyloxy)acetamide: Similar structure but with a p-tolyloxy group instead of an o-tolyloxy group.
N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(m-tolyloxy)acetamide: Similar structure but with an m-tolyloxy group instead of an o-tolyloxy group.
Uniqueness
The presence of the o-tolyloxy group in “N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE” may confer unique properties such as specific binding interactions or reactivity patterns that are not observed in its para- or meta- counterparts.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-12-4-2-3-5-15(12)21-11-16(19)17-8-6-14(18)13-7-9-20-10-13/h2-5,7,9-10,14,18H,6,8,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGCWOPNDQXJMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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